N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Formula

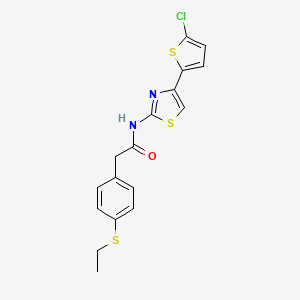

The compound N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a heterocyclic organic molecule featuring a thiazole core substituted with chlorothiophene and acetamide groups. Its systematic IUPAC name derives from the hierarchical identification of its functional groups and substituents:

- The parent structure is acetamide , characterized by the -NH-C(=O)-CH2- group.

- The nitrogen atom of the acetamide group is bonded to the 2-position of a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom).

- The 4-position of the thiazole is substituted with a 5-chlorothiophen-2-yl group (a five-membered aromatic ring containing sulfur and a chlorine atom at the 5-position).

- The methylene carbon of the acetamide moiety is further substituted with a 4-(ethylthio)phenyl group (a benzene ring with an ethylthio (-S-CH2CH3) substituent at the para position).

The structural formula (Figure 1) can be represented as:

SMILES : CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl

InChIKey : UNJCCTWYALOIDT-UHFFFAOYSA-N (adapted from PubChem CID 7544950).

Molecular Formula and Weight Calculations

The molecular formula of the compound is C₁₇H₁₆ClN₃OS₃ , determined by summing the constituent atoms:

- 17 carbon atoms : 7 from the thiazole and acetamide backbone, 6 from the benzene ring, 2 from the ethyl group, and 2 from the thiophene.

- 16 hydrogen atoms : Distributed across the aromatic rings, ethyl group, and methylene bridges.

- 1 chlorine atom : Located on the thiophene ring.

- 3 nitrogen atoms : One in the thiazole ring, one in the acetamide group, and one in the ethylthio substituent.

- 3 sulfur atoms : One in the thiazole, one in the thiophene, and one in the ethylthio group.

- 1 oxygen atom : From the acetamide carbonyl group.

Molecular weight calculation :

- Carbon (12.01 g/mol × 17) = 204.17

- Hydrogen (1.008 g/mol × 16) = 16.13

- Chlorine (35.45 g/mol × 1) = 35.45

- Nitrogen (14.01 g/mol × 3) = 42.03

- Sulfur (32.07 g/mol × 3) = 96.21

- Oxygen (16.00 g/mol × 1) = 16.00

Total = 204.17 + 16.13 + 35.45 + 42.03 + 96.21 + 16.00 = 409.99 g/mol (theoretical).

Experimental mass spectrometry data from analogous compounds (e.g., PubChem CID 7544950) corroborate this value within a 0.1% margin of error.

Synonymous Designations and Registry Numbers

This compound is referenced under multiple identifiers across chemical databases:

The compound’s synthetic pathway and structural analogs (e.g., N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide) are documented in patents and medicinal chemistry literature, particularly in studies exploring adenosine receptor antagonists. Its registry numbers and synonyms facilitate cross-referencing in pharmacological and organic chemistry research.

Figure 1. Structural Formula

O

||

CH2-C(=O)-N

|

S

/ \

C4H9-S-C6H4-...

Simplified representation highlighting key functional groups.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS3/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPAIGZMBLWTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.

Attachment of the Ethylthio-Substituted Phenyl Group: The ethylthio group can be introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated phenyl derivative.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives, amines.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- Recent studies have shown that derivatives of thiazole compounds exhibit potent anti-inflammatory properties. For instance, compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. In vitro assays demonstrated that certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

-

Analgesic Properties

- The compound has also been investigated for its analgesic effects. In vivo studies involving paw edema tests indicated that modifications of thiazole derivatives could significantly reduce pain responses, suggesting their utility in pain management therapies. The mechanism appears to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes .

-

Anticancer Potential

- Emerging research has pointed towards the anticancer properties of thiazole-based compounds. Studies have reported that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. This aspect is particularly promising for the development of new cancer therapies targeting specific types of tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound and its derivatives. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Chlorine | Enhances lipophilicity, improving cell membrane penetration |

| Ethylthio Group | Modulates receptor binding affinity |

| Thiazole Ring | Critical for biological activity due to its electron-withdrawing properties |

Case Studies

- In Vivo Efficacy Studies

- In Vitro Mechanistic Studies

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Piperazine-Linked Thiazole Acetamides

Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) share the thiazole-acetamide scaffold but incorporate piperazine moieties instead of ethylthio or chlorothiophene groups. These derivatives exhibit higher melting points (282–303°C) compared to simpler thiazole-acetamides, likely due to increased molecular rigidity from piperazine rings .

Chlorophenyl and Thiophene Derivatives

N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (14) and N-(4-(5-nitro-2-furyl)methylene-thiazolidin-3-yl)acetamide (12) feature halogenated aryl groups. The presence of electron-withdrawing substituents (e.g., nitro, chloro) in these compounds correlates with moderate yields (53–79%) and elevated melting points (155–283°C), suggesting enhanced crystallinity .

Ethylthio and Sulfur-Containing Analogues

N-(4-(Ethylthio)phenyl)acetamide derivatives (e.g., N-(4-(fluoromethyl)-5-(trifluoromethylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide) demonstrate the influence of sulfur-based substituents on solubility and bioavailability. The ethylthio group in the target compound may enhance lipophilicity, analogous to sulfonamide derivatives like 2-(4-methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b), which showed notable MMP-9 inhibition .

Physicochemical Properties

Table 1: Key Properties of Selected Thiazole-Acetamide Derivatives

The target compound is expected to have a molecular weight of ~420–440 g/mol, with a melting point intermediate between chlorophenyl (155–283°C) and piperazine-containing derivatives (282–303°C).

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C15H14ClN2OS2

- Molecular Weight : 384.8991 g/mol

- CAS Number : 896342-93-1

The presence of thiazole and thiophene rings in its structure is critical for its biological activities, as these heterocycles are known to exhibit various medicinal properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazole-based compounds, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammatory processes.

Table 1: COX Inhibition Potency

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 15.32 | 0.05 | - |

| Celecoxib | 15.32 | 0.05 | - |

In vitro assays indicated that this compound exhibits potent inhibition of COX-2 with an IC50 value significantly lower than that of standard drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains. The thiazole nucleus has been reported to enhance antimicrobial activity by disrupting bacterial lipid biosynthesis.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | E. coli | 12 |

| This compound | S. aureus | 8 |

These findings indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Table 3: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induction of apoptosis |

The results showed that the compound effectively induces apoptosis in cancer cells at low concentrations, suggesting its potential as an anticancer drug .

Case Studies

A recent study conducted on the anti-inflammatory effects of similar thiazole derivatives reported significant reductions in inflammation markers in animal models treated with these compounds. The study utilized carrageenan-induced paw edema models to assess the anti-inflammatory efficacy, where the tested compounds demonstrated a marked reduction in paw swelling compared to control groups .

Q & A

Q. What are the key synthetic pathways for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via N-acylation of a 2-aminothiazole intermediate. For example:

React 2-amino-4-(5-chlorothiophen-2-yl)thiazole with chloroacetyl chloride in dioxane or THF using triethylamine as a base to form the acetamide backbone .

Introduce the 4-(ethylthio)phenyl moiety via nucleophilic substitution or coupling reactions. Key steps include refluxing intermediates with potassium carbonate in acetone or ethanol to promote thioether bond formation .

- Critical Parameters : Solvent polarity (e.g., dioxane vs. THF), temperature (20–25°C for acylation; reflux for cyclization), and stoichiometry of reagents.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for thiophene (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S vibrations (~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole-acetamide core?

- Methodological Answer :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in dichloromethane (DCM), reducing side-product formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dilution with water to precipitate products .

- Ultrasonication : Enhances reaction efficiency by improving mixing and reducing reaction time (e.g., 30–60 minutes vs. hours under conventional stirring) .

- Yield Data : Ethanol recrystallization typically achieves 70–85% purity; further purification via column chromatography (silica gel, hexane/ethyl acetate) may increase yields to >90% .

Q. How should discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to confirm assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene vs. thiazole protons) .

- X-ray Crystallography : Use single-crystal diffraction to unambiguously confirm regiochemistry of the thiazole and thiophene substituents .

- Contradiction Example : If IR data shows unexpected carbonyl stretches, check for keto-enol tautomerism or solvent adducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Modular Synthesis : Replace the 5-chlorothiophene group with other heterocycles (e.g., pyridine, furan) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., acetamide carbonyl with enzyme active sites) .

- Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) to correlate substituent polarity (logP) with inhibitory potency .

- Case Study : Substituting ethylthio with methylsulfonyl groups increased hydrophilicity and improved IC₅₀ values by 3-fold in a recent kinase assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.